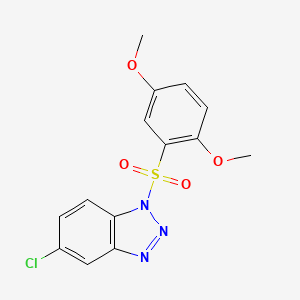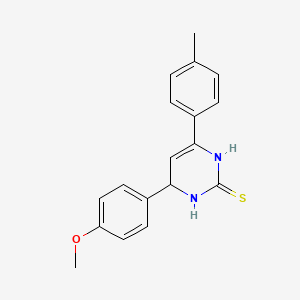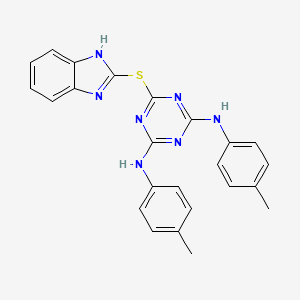![molecular formula C22H24N4 B11517526 2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11517526.png)
2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a piperazine ring, an indole moiety, and a nitrile group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Indole Derivative Formation: The next step involves the synthesis of 1-methyl-1H-indole-3-carbonitrile by reacting indole with methyl iodide and then introducing a nitrile group.
Coupling Reaction: The final step involves coupling the 4-benzylpiperazine intermediate with the indole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine or indole moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine or indole derivatives.
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-benzylpiperazin-1-ylmethyl)benzoic acid
- methyl 2-(4-benzylpiperazin-1-yl)acetate
Uniqueness
2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety, coupled with the piperazine ring and nitrile group, makes it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C22H24N4 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C22H24N4/c1-24-21-10-6-5-9-19(21)20(15-23)22(24)17-26-13-11-25(12-14-26)16-18-7-3-2-4-8-18/h2-10H,11-14,16-17H2,1H3 |
InChI Key |
PVERPFGRPQBZNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CN3CCN(CC3)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11517446.png)
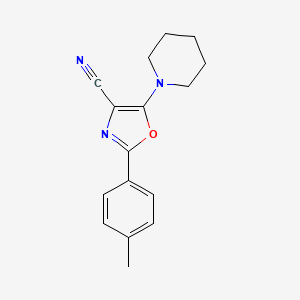
![3',5'-di-tert-butyl-7-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one](/img/structure/B11517473.png)
![1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine](/img/structure/B11517480.png)

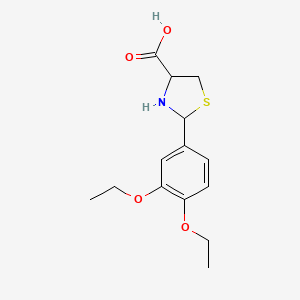
![4-[(E)-{[1-(5-chloro-1H-indol-3-yl)propan-2-yl]imino}methyl]-N,N-dimethylaniline](/img/structure/B11517500.png)
![[(5E)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11517505.png)
![(2Z,5Z)-5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11517513.png)
![2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11517514.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517518.png)
